Regioselectivity in Imidazole Synthesis: α-Tosylbenzyl isocyanide vs. TosMIC
In the base-induced cycloaddition with aldimines, α-tosylbenzyl isocyanide (R=Ph) and α-tosylethyl isocyanide (R=Me) give 1,4,5-trisubstituted imidazoles, whereas the parent TosMIC (R=H) yields 1,5-disubstituted imidazoles under protic conditions [1].
| Evidence Dimension | Imidazole Substitution Pattern |
|---|---|
| Target Compound Data | 1,4,5-Trisubstituted imidazole |
| Comparator Or Baseline | TosMIC (R=H): 1,5-Disubstituted imidazole |
| Quantified Difference | Regioselectivity change from 1,5- to 1,4,5-substitution |
| Conditions | Base-induced cycloaddition with aldimines in protic medium |
Why This Matters
This regioselectivity is critical for medicinal chemists targeting specific 1,4,5-trisubstituted imidazole pharmacophores, which are inaccessible using the standard TosMIC reagent.
- [1] Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem. 1977, 42, 1153-1159. View Source
